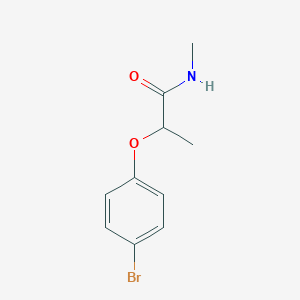
1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid, also known as BCPSPC, is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BCPSPC is a heterocyclic compound that contains a pyrrolidine ring and a sulfonamide group, making it a versatile molecule with unique properties. In
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has also been shown to have inhibitory effects on enzymes such as carbonic anhydrase and cathepsin K, which are involved in various diseases such as osteoporosis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is its versatility, as it can be used in various fields such as medicinal chemistry and materials science. It also has potential therapeutic applications in the treatment of various diseases. However, one limitation of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid. One potential area of research is the development of new antibiotics based on 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid, as it has been shown to have antibacterial and antifungal properties. Another area of research is the investigation of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid's potential therapeutic applications in the treatment of diseases such as osteoporosis and cancer. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid and its effects on various enzymes and proteins.
Synthesemethoden
The synthesis of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a multi-step process that involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid in high purity. This method has been optimized by various researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and cathepsin K, which are involved in various diseases such as osteoporosis and cancer. 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been used in materials science for the synthesis of novel polymers and nanomaterials.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4S/c12-7-3-4-10(8(13)6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZKWSDFCBHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)





![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)